molecular formula C8H6N2 B1220473 1,6-Naphthyridine CAS No. 253-72-5

1,6-Naphthyridine

Cat. No.: B1220473
CAS No.: 253-72-5
M. Wt: 130.15 g/mol
InChI Key: VSOSXKMEQPYESP-UHFFFAOYSA-N
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Description

1,6-Naphthyridine is a nitrogen-containing heterocyclic compound that consists of a fused-ring system formed by the fusion of two pyridine rings through two adjacent carbon atoms. This structure makes it the naphthalene analog of pyridine, with one nitrogen atom in each ring.

Mechanism of Action

Target of Action

1,6-Naphthyridines are a class of heterocyclic compounds that are capable of providing ligands for several receptors in the body . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Mode of Action

The interaction of this compound with its targets is largely dependent on the specific functionalization of the this compound core . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse and depend on the specific functionalization of the compound. For instance, 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-one was identified as a new class of c-Met kinase inhibitor . This suggests that this compound can affect pathways related to c-Met kinase, which plays a crucial role in cellular growth, survival, and migration.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific functionalization of the compound. For instance, certain derivatives of this compound have shown significant anticancer activity when compared to a marketed lung cancer drug, pemetrexed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solid-state reaction has many advantages, mainly reduced pollution, lower costs, and simplifying the process and handling . This suggests that the synthesis and action of this compound can be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer progression . Additionally, it interacts with sex hormone regulatory agents and anti-HIV agents, demonstrating its versatility in biochemical interactions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW 264.7 cells . This indicates its potential in regulating inflammatory responses and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . By incorporating a cyclic urea pharmacophore into its structure, this compound effectively inhibits the kinase activity, leading to reduced cancer cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, allowing for prolonged activity in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which plays a role in cancer metabolism . The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, further influencing its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for its therapeutic effects, as it ensures that this compound reaches its target sites within the body.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridine can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Skraup reaction due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1,6-Naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of this compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common reagents and conditions used in these reactions include arylboronic acids, oxidizing agents like nitrobenzene, and reducing agents. Major products formed from these reactions include various substituted and functionalized derivatives of this compound.

Comparison with Similar Compounds

1,6-Naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functionalization, which allows for targeted biological activities and diverse applications in various fields.

Properties

IUPAC Name

1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOSXKMEQPYESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059762
Record name 1,6-Naphthyridine
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Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-72-5
Record name 1,6-Naphthyridine
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Record name 1,6-Naphthyridine
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Record name 1,6-Naphthyridine
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Record name 1,6-Naphthyridine
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Record name 1,6-Naphthyridine
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Record name 1,6-NAPHTHYRIDINE
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Synthesis routes and methods I

Procedure details

Glycerol (138.15 g, 1.5 mol) was added dropwise to an ice-cold mixture of "sulfo-mix" (a mixture of nitrobenzene and fuming sulfuric acid, see: Utermohlen, W. P., J. Org. Chem, 1943 8, 544). Addition of 4-aminopyridine (56.46 g, 0.6 mol) was followed by a rapid dropwise addition of water (225 ml), which caused a rise in temperature to 80°; the reaction mixture was allowed to stir until it became homogeneous, and was subsequently heated to 135° for 48 hours. It was then allowed to cool, poured into 1 l ice water, and the pH was adjusted to 13 by the addition of sodium hydroxide pellets. The resulting thick precipitate was removed by filtration, and the filtrate was extracted with methylene chloride (2×2 l). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated to yield a crude product, which was purified by column chromatography (98:2 methylene chloride:methanol). The title product was obtained as an amber oil which crystallized upon standing (13.7 g, 0.11 mol, 18% yield).
Quantity
138.15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
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reactant
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56.46 g
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reactant
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[Compound]
Name
ice water
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1 L
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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225 mL
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solvent
Reaction Step Six
Yield
18%

Synthesis routes and methods II

Procedure details

A sulfuric acid solution was prepared by adding H2SO4 (100 mL) to H2O (57 mL) cooled in an ice bath. To this solution was added glycerol (33 mL, 457 mmol), m-nitrobenzene sulfonic acid sodium salt (48 g, 212 mmol) and 4-amino-pyridine (10 g, 106 mmol). The reaction mixture was heated at 135° C. for 4 hours. The cooled reaction mixture was basicified with 2.5 N NaOH (500 mL) with cooling in an ice bath, and extracted into CH2Cl2 (3×200 mL). The organic fractions were combined, dried over Na2SO4 and concentrated. The resulting oil was purified by column chromatography (5% MeOH/CH2Cl2) affording 5.04 g (36%) as a dark orange oil. An analytical sample was prepared as the HCl salt from EtOAc yielding an orange low melting solid. MS EI m/z 130 M+.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods III

Procedure details

Reaction Scheme X illustrates an alternative preparation of the 1,6-naphthyridin-5(6H)-one compounds. In this Scheme, Weinreb amide VIII-2 is reacted with an aryl lithium reagent, generated from aryl bromide X-1, in which R is a protected or masked amino methyl derivative such as 1-(1-azido-1-methylethyl), to give ketone X-2. Condensation of this ketone with tert-butyl(2-chloro-3-formylpyridin-4-yl)carbamate in the presence of sodium methoxide, gives the 1,6-naphthyridine X-3. Deprotection or unmasking of the amine, in this case by palladium catalyzed reduction with hydrogen provides amine X-4. Treatment of X-4 with hydrochloric acid gives 1,6-naphthyridin-5(6H)-one X-5.
[Compound]
Name
ketone
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sodium methoxide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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